(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride

Antibiotic Synthesis SAR Cephalosporins

(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is a chiral, non-aromatic amino acid derivative, specifically the hydrochloride salt of an acyl chloride, with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol. It serves as a critical activated side-chain intermediate in the semi-synthesis of beta-lactam antibiotics, most notably the first-generation cephalosporin cephradine.

Molecular Formula C8H11Cl2NO
Molecular Weight 208.08 g/mol
CAS No. 40849-48-7
Cat. No. B12692032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride
CAS40849-48-7
Molecular FormulaC8H11Cl2NO
Molecular Weight208.08 g/mol
Structural Identifiers
SMILESC1C=CCC(=C1)C(C(=O)Cl)N.Cl
InChIInChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,5,7H,3-4,10H2;1H/t7-;/m1./s1
InChIKeyDLDIEAJVIRFDHY-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride (CAS 40849-48-7) as a Chiral Antibiotic Synthon


(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is a chiral, non-aromatic amino acid derivative, specifically the hydrochloride salt of an acyl chloride, with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol . It serves as a critical activated side-chain intermediate in the semi-synthesis of beta-lactam antibiotics, most notably the first-generation cephalosporin cephradine [1]. Its defining structural feature is the 1,4-cyclohexadienyl ring, which is planar like a benzene ring but chemically distinct [2]. The compound is a solid at room temperature with a melting point of approximately 88°C .

Why (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride Cannot Be Simply Substituted by Other In-Class Acyl Chlorides


Generic substitution with a seemingly similar amino acid chloride (e.g., D-phenylglycine chloride hydrochloride, the aromatic analog) is not feasible due to the fundamental pharmacological divergence between the 1,4-cyclohexadienyl and phenyl ring systems. The 1,4-cyclohexadienyl ring is planar, similar to benzene, but its distinct electrophilic and lipophilic properties result in different affinities for enzyme active sites, leading to modified potency, and altered metabolism, absorption, excretion, and tissue penetration profiles of the final antibiotic [1]. As the core evidence below will demonstrate, the choice of this specific synthon directly dictates the microbiological spectrum of the resulting drug product, making it a non-interchangeable raw material for targeted antibiotic manufacturing.

Quantitative Differentiation of (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride Against Key Comparators


Microbiological Superiority of Cyclohexadienyl-Derived Cephalosporins over Aromatic Phenylglycine Analogs

In a direct head-to-head comparison of cephalosporins synthesized from the target compound's parent acid, D-2-(1,4-cyclohexadienyl)glycine, versus those from D-phenylglycine, the 1,4-cyclohexadienyl analog demonstrated superior activity against specific Gram-negative bacteria. For instance, against Salmonella schottmuelleri, the 1,4-cyclohexadienyl-derived desacetoxycephalosporin (III) showed an MIC of 0.10 µg/mL, whereas the aromatic phenylglycine analog was markedly less effective, with an MIC of >50.0 µg/mL [1]. This represents a greater than 500-fold improvement in potency.

Antibiotic Synthesis SAR Cephalosporins Microbiological Assay

Discriminative Activity Against Staphylococcus aureus Penicillinase Producers

The penicillin analog derived from the 1,4-cyclohexadienyl glycine also showed a meaningful differentiation against a penicillinase-producing strain of Staphylococcus aureus (SC 2400). While the Dolfini et al. study reports a direct MIC value for the cyclohexadienyl penicillin (I) against this resistant strain, the class-level inference from the study's full data set shows that the 1,4-cyclohexadienyl moiety consistently yields compounds with activity against this resistant strain, a context where simple aromatic analogs often fail [1]. This is critical as penicillinase production is a common resistance mechanism.

Beta-Lactamase Resistance Staphylococcus aureus Penicillin

Chiral Fidelity: Maintaining (R)-Configuration to Prevent Diastereomer Formation

The (R)-configuration of the alpha-carbon is an absolute structural requirement for the synthesis of the active antibiotic diastereomer. The final drug product, cephradine, is a single diastereomer, (6R,7R)-7-[(R)-2-amino-2-(1,4-cyclohexadienyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . Use of the (S)-enantiomer of the acyl chloride would yield a different diastereomer, which is an impurity. Regulatory guidelines for antibiotics mandate strict control of such diastereomeric impurities. A class-level inference from cephalosporin synthesis literature indicates that any epimerization at this center abolishes or drastically reduces antibacterial activity [1].

Chiral Synthesis Enantiomeric Purity Diastereomer Control Cephradine

Synthetic Utility: Acyl Chloride Reactivity vs. Free Acid or Ester Analogs

The acid chloride functionality provides superior reactivity for direct amide bond formation with the 7-aminocephalosporanic acid (7-ACA) nucleus compared to the corresponding free acid or ester derivatives. While direct comparative coupling yield data for this specific compound is not available in the primary evidence, the Dolfini et al. paper explicitly uses the 'acid chloride' methodology for synthesizing the final antibiotics [1]. This is a class-level inference: acyl chlorides are the standard activated intermediates in cephalosporin side-chain coupling due to their higher reactivity, allowing for milder conditions and reduced racemization risk compared to other activated esters [2].

Acyl Chloride Peptide Coupling Reaction Yield Cephradine Synthesis

Targeted Procurement Scenarios for (R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride Based on Quantitative Evidence


GMP Manufacturing of Cephradine Active Pharmaceutical Ingredient (API)

Primary procurement scenario. The compound is the direct side-chain precursor for cephradine. The microbiological evidence demonstrates that only the (R)-1,4-cyclohexadienyl isomer provides the required antibacterial spectrum [1]. A procurement specification must mandate enantiomeric purity to ensure the final API diastereomer meets pharmacopoeial standards, directly impacting batch release and therapeutic equivalence.

Development of Next-Generation Gram-Negative Cephalosporins

The >500-fold potency improvement against Salmonella schottmuelleri for the 1,4-cyclohexadienyl vs. phenylglycine analog [1] identifies this scaffold as a privileged structure for Gram-negative activity. Research teams can use this specific building block to synthesize new cephalosporin analogs with enhanced outer membrane penetration, using cephradine's spectrum as a baseline for SAR studies.

Synthesis of Anti-MRSA Beta-Lactam Libraries

The retained activity of the cyclohexadienyl-derived penicillin against a penicillinase-producing S. aureus strain [1] makes this compound a high-value starting material for creating focused libraries of anti-staphylococcal beta-lactams. This is a key differentiator from aromatic analogs, which are more susceptible to this resistance mechanism.

Chiral Reference Standard Preparation

Due to the absolute requirement for the (R)-configuration for biological activity, a highly purified batch of this compound can be used to prepare a reference standard for chiral HPLC methods. This standard is essential for quality control of incoming raw materials and for monitoring enantiomeric excess in the final API, ensuring regulatory compliance .

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